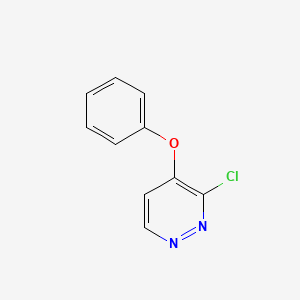
3-Chloro-4-phenoxypyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-phenoxypyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Chloro-4-phenoxypyridazine can be synthesized through several methods. One common approach involves the reaction of 3-chloropyridazine with phenols in the presence of a base . Another method includes the catalytic dehalogenation of corresponding 3-phenoxy-6-chloropyridazines . These reactions typically occur under mild conditions, such as room temperature and ordinary pressure, using catalysts like palladium on charcoal or Raney nickel in ammonia methanol .
Industrial Production Methods: Industrial production of this compound often involves large-scale preparation techniques. These methods include the use of autoclaves at controlled temperatures (50-60°C) and pressures (10-20 kg/cm²) to ensure efficient synthesis . The choice of catalysts and reaction conditions is crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-4-phenoxypyridazine undergoes various chemical reactions, including:
Substitution Reactions: It can react with different nucleophiles to replace the chlorine atom.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyridazine ring.
Common Reagents and Conditions:
Catalysts: Palladium on charcoal, Raney nickel.
Solvents: Ammonia methanol, ethanol.
Conditions: Room temperature, ordinary pressure, sometimes elevated temperatures and pressures for industrial processes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, catalytic hydrogenation of 3-chloro-6-phenoxypyridazines can yield various 3-phenoxypyridazines .
Applications De Recherche Scientifique
3-Chloro-4-phenoxypyridazine has a wide range of applications in scientific research:
Agriculture: It is used as a selective herbicide due to its ability to inhibit the growth of specific weeds without harming crops.
Pharmaceuticals: Pyridazine derivatives, including this compound, are explored for their potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s unique chemical structure makes it a candidate for developing new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-phenoxypyridazine varies based on its application:
Herbicidal Activity: It inhibits the growth of weeds by interfering with specific biochemical pathways essential for plant development.
Pharmaceutical Effects: The compound may interact with molecular targets such as enzymes or receptors, leading to therapeutic effects like antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
3-Phenoxypyridazine: Similar in structure but lacks the chlorine atom, which can influence its biological activity.
3-(2,6-Dichlorophenoxy)pyridazine: Contains additional chlorine atoms, potentially enhancing its herbicidal properties.
Uniqueness: 3-Chloro-4-phenoxypyridazine stands out due to its specific substitution pattern, which can significantly impact its reactivity and biological activity. The presence of both chlorine and phenoxy groups provides a unique combination of properties that can be fine-tuned for various applications .
Propriétés
Formule moléculaire |
C10H7ClN2O |
|---|---|
Poids moléculaire |
206.63 g/mol |
Nom IUPAC |
3-chloro-4-phenoxypyridazine |
InChI |
InChI=1S/C10H7ClN2O/c11-10-9(6-7-12-13-10)14-8-4-2-1-3-5-8/h1-7H |
Clé InChI |
HFDURQKRVVEOLD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=C(N=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















